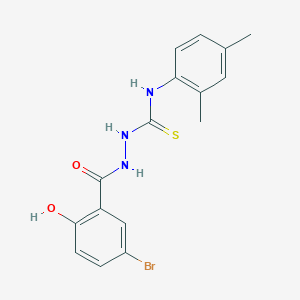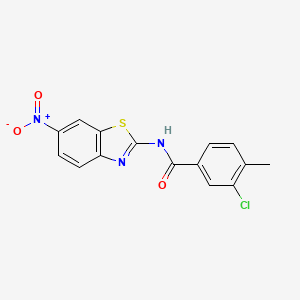
4-bromo-N-(3-chloro-4-methoxyphenyl)-3-methoxy-2-naphthamide
Overview
Description
4-bromo-N-(3-chloro-4-methoxyphenyl)-3-methoxy-2-naphthamide, also known as BMN-673, is a novel and potent PARP (poly ADP-ribose polymerase) inhibitor. PARP inhibitors are a class of drugs that have shown promise in treating various types of cancers, particularly those caused by mutations in the BRCA1 and BRCA2 genes. BMN-673 has been shown to have greater potency and selectivity than other PARP inhibitors, making it a promising candidate for further development.
Mechanism of Action
4-bromo-N-(3-chloro-4-methoxyphenyl)-3-methoxy-2-naphthamide works by inhibiting the activity of PARP enzymes, which are involved in DNA repair. Cancer cells with mutations in the BRCA1 and BRCA2 genes are particularly sensitive to PARP inhibition, as they are already deficient in DNA repair mechanisms. By inhibiting PARP, 4-bromo-N-(3-chloro-4-methoxyphenyl)-3-methoxy-2-naphthamide causes DNA damage to accumulate in cancer cells, leading to their death.
Biochemical and Physiological Effects:
4-bromo-N-(3-chloro-4-methoxyphenyl)-3-methoxy-2-naphthamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to selectively target cancer cells while sparing normal cells, leading to fewer side effects. In addition to its effects on cancer cells, 4-bromo-N-(3-chloro-4-methoxyphenyl)-3-methoxy-2-naphthamide has also been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
4-bromo-N-(3-chloro-4-methoxyphenyl)-3-methoxy-2-naphthamide has several advantages for use in lab experiments. It is highly potent and selective, making it useful for studying the effects of PARP inhibition on cancer cells. However, its high potency also means that it can be difficult to work with, as small variations in dosage can have significant effects. In addition, its high cost and limited availability may make it difficult for some researchers to obtain.
Future Directions
There are several potential future directions for research on 4-bromo-N-(3-chloro-4-methoxyphenyl)-3-methoxy-2-naphthamide. One area of interest is the development of combination therapies that include 4-bromo-N-(3-chloro-4-methoxyphenyl)-3-methoxy-2-naphthamide, as it has been shown to enhance the efficacy of chemotherapy and radiotherapy. Another area of interest is the identification of biomarkers that can predict response to 4-bromo-N-(3-chloro-4-methoxyphenyl)-3-methoxy-2-naphthamide, which could help to identify patients who are most likely to benefit from treatment. Finally, there is ongoing research into the development of more potent and selective PARP inhibitors, which could further improve the efficacy of these drugs in cancer treatment.
Scientific Research Applications
4-bromo-N-(3-chloro-4-methoxyphenyl)-3-methoxy-2-naphthamide has been extensively studied in preclinical and clinical trials for its potential use in cancer treatment. It has shown promising results in both monotherapy and combination therapy, particularly in the treatment of breast, ovarian, and pancreatic cancers. 4-bromo-N-(3-chloro-4-methoxyphenyl)-3-methoxy-2-naphthamide has also been shown to enhance the efficacy of chemotherapy and radiotherapy.
properties
IUPAC Name |
4-bromo-N-(3-chloro-4-methoxyphenyl)-3-methoxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClNO3/c1-24-16-8-7-12(10-15(16)21)22-19(23)14-9-11-5-3-4-6-13(11)17(20)18(14)25-2/h3-10H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIPOUQMELNIMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B3501045.png)
![2-(3,4-dimethoxyphenyl)-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B3501046.png)

![dimethyl 5-({3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}amino)isophthalate](/img/structure/B3501060.png)
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(difluoromethoxy)-4-methylphenyl]benzamide](/img/structure/B3501082.png)
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(difluoromethoxy)phenyl]benzamide](/img/structure/B3501088.png)
![2-(4-isopropylphenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B3501100.png)
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-ethoxyphenyl)benzamide](/img/structure/B3501102.png)
![5-(3,4-dimethoxyphenyl)-2-[(4-methyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3501107.png)
![1,3-dimethyl-7-(2-methylbenzyl)-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3501111.png)
![ethyl 1-({4-(ethoxycarbonyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazol-5-yl}methyl)-4-piperidinecarboxylate](/img/structure/B3501130.png)
![5-({1-[2-(1,3-benzodioxol-5-yloxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3501134.png)
![5-bromo-2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]benzamide](/img/structure/B3501141.png)